![molecular formula C24H24ClN3O4S B12362970 N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid](/img/structure/B12362970.png)
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-thia-14,21-diazahexacyclo[157102,1504,1307,12021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid is a complex organic compound featuring a unique hexacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under controlled conditions. For instance, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride can yield thiadiazole derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the hexacyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, methoxy cinnamic acid, and phenylthiosemicarbazide . Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, such as neuroprotective or anti-inflammatory effects.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with DNA or proteins can result in antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits diverse biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
N-ethyl-3-thia-14,21-diazahexacyclo[157102,1504,1307,12021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine stands out due to its unique hexacyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H24ClN3O4S |
|---|---|
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid |
InChI |
InChI=1S/C24H23N3S.ClHO4/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21;2-1(3,4)5/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3;(H,2,3,4,5) |
Clave InChI |
QQMLXXVXCFQURC-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)

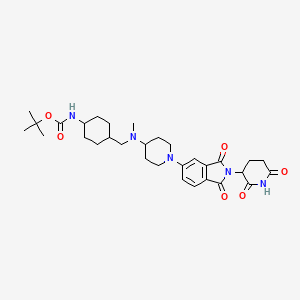
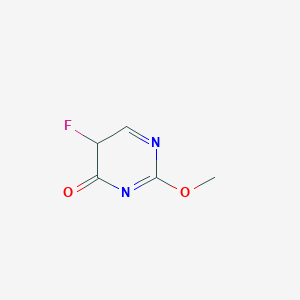
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester](/img/structure/B12362929.png)

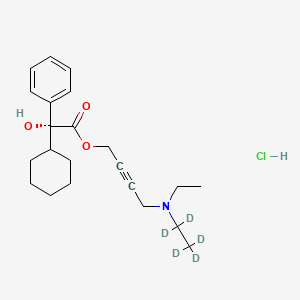
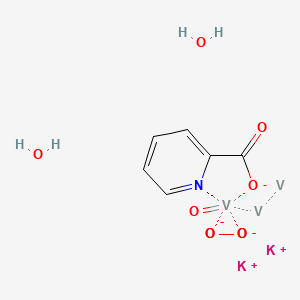

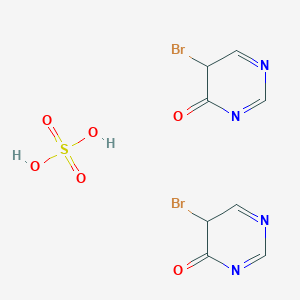
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester](/img/structure/B12362946.png)
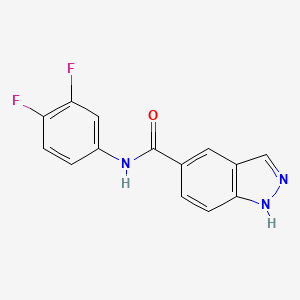
![Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12362962.png)
